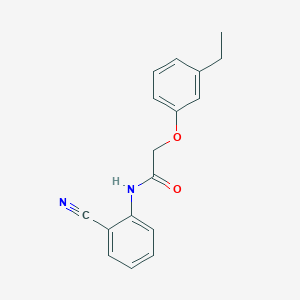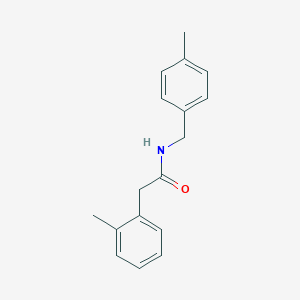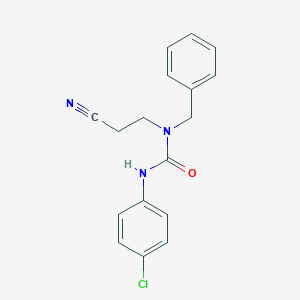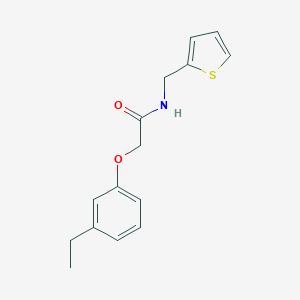![molecular formula C13H16N2O4 B240490 5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid, also known as N-(4-amino-2-methylquinolin-6-yl)-5-oxopentanamide or MQPA, is a synthetic compound that belongs to the class of quinoline-2-carboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In
Mécanisme D'action
The exact mechanism of action of MQPA is not fully understood. However, it has been suggested that MQPA exerts its antitumor activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. MQPA has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In addition, MQPA has been found to inhibit the replication of viral pathogens by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
MQPA has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Additionally, MQPA has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of MQPA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MQPA in lab experiments is its low toxicity and high selectivity towards cancer cells. Additionally, MQPA can be easily synthesized in the laboratory using simple and cost-effective methods. However, one of the limitations of using MQPA in lab experiments is its poor solubility in water, which can affect its bioavailability and limit its effectiveness.
Orientations Futures
There are several potential future directions for the study of MQPA. One area of research could focus on the development of novel formulations of MQPA that improve its solubility and bioavailability. Another area of research could focus on the identification of new therapeutic applications for MQPA, such as its potential use in the treatment of viral infections and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MQPA and its potential side effects.
Méthodes De Synthèse
MQPA can be synthesized by reacting 4-amino-2-methylquinoline with 5-oxopentanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields MQPA as a white solid with a melting point of 225-227°C.
Applications De Recherche Scientifique
MQPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. MQPA has also been found to inhibit the replication of several viral pathogens, including HIV, hepatitis B, and hepatitis C viruses. Additionally, MQPA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C13H16N2O4 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
5-[4-(methylcarbamoyl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N2O4/c1-14-13(19)9-5-7-10(8-6-9)15-11(16)3-2-4-12(17)18/h5-8H,2-4H2,1H3,(H,14,19)(H,15,16)(H,17,18) |
Clé InChI |
ZSOFEAQHDSKMKW-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)